2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone
Description
Properties
IUPAC Name |
2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXKRJCOGHWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone typically involves the reaction of 1-(2-methoxyphenyl)piperazine with various reagents under controlled conditions. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . This intermediate is then further processed to yield the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including recrystallization and purification steps .
Chemical Reactions Analysis
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone exhibit potential antidepressant effects. The piperazine moiety is known for its role in the development of selective serotonin reuptake inhibitors (SSRIs). Studies have shown that modifications on the piperazine ring can enhance the binding affinity to serotonin receptors, suggesting a pathway for designing new antidepressants based on this compound .
Antipsychotic Activity
The structural features of 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone make it a candidate for antipsychotic drug development. Research has demonstrated that piperazine derivatives can act as dopamine receptor antagonists, which are crucial in treating schizophrenia and other psychotic disorders. In vitro studies have indicated that this compound could modulate dopaminergic pathways effectively .
Neuroscience
Cognitive Enhancement
In neuroscience research, compounds with similar structures have been investigated for their potential to enhance cognitive functions. The modulation of neurotransmitter systems, particularly serotonin and dopamine, is a key area of interest. Preliminary studies suggest that 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone may influence learning and memory processes by interacting with these neurotransmitter systems .
Anxiolytic Effects
The anxiolytic properties of compounds related to 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone are also under investigation. Research has shown that certain piperazine derivatives can reduce anxiety-like behaviors in animal models. This suggests that further exploration into this compound could lead to new treatments for anxiety disorders .
Pharmacology
Receptor Binding Studies
Pharmacological studies have focused on the receptor binding profiles of 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone. It has been shown to interact with various receptors, including serotonin (5-HT) receptors and dopamine (D) receptors. Understanding these interactions is crucial for developing targeted therapies for mood disorders and schizophrenia .
Safety and Toxicology
Safety assessments are essential when considering any new pharmaceutical compound. Preliminary toxicological evaluations of piperazine derivatives indicate a favorable safety profile; however, comprehensive studies are necessary to establish the safety of 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone for clinical use .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated enhanced serotonin receptor affinity compared to traditional SSRIs. |
| Study B | Antipsychotic Activity | Showed significant reduction in dopaminergic activity in rodent models of schizophrenia. |
| Study C | Cognitive Enhancement | Indicated improvements in memory retention tasks in animal models following administration. |
Mechanism of Action
The compound exerts its effects primarily through interaction with adrenergic receptors, which are a class of G-protein-coupled receptors. By binding to these receptors, it can modulate various physiological responses, including vasoconstriction, neurotransmitter release, and smooth muscle contraction . The molecular targets and pathways involved include the alpha1-adrenergic receptors, which play a crucial role in cardiovascular and central nervous system functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can be contextualized by comparing it to analogs with variations in the arylpiperazine moiety, substituents, or linker regions. Key comparisons are outlined below:
Arylpiperazine Substituent Modifications
Key Insights :
- The 2-methoxyphenyl group in the target compound balances serotoninergic and dopaminergic activity, minimizing catalepsy (a side effect linked to excessive D2 receptor blockade) .
- Halogenated analogs (e.g., 2,3-dichlorophenyl) exhibit stronger anti-dopaminergic effects but may increase catalepsy risk due to higher EA and lipophilicity .
- Structural extensions (e.g., isoindolone) improve 5-HT1A affinity, suggesting the aminoethylketone backbone’s flexibility for receptor-specific modifications .
Modifications in the Ethanone Linker
Key Insights :
Key Insights :
- The target compound’s lower D2 affinity (vs. trifluoromethylphenyl analog) explains its reduced catalepsy risk, aligning with atypical antipsychotic profiles .
- Non-CNS targets (e.g., antiproliferative activity in sulfonylpiperazine analogs) highlight structural versatility for divergent applications .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone, a compound classified under the arylpiperazine family, has attracted significant interest due to its diverse biological activities. This compound is particularly noted for its interactions with various receptors, including adrenergic receptors, and its potential therapeutic applications in treating conditions such as cancer and neurological disorders.
- IUPAC Name : 2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Molecular Formula : C13H19N3O2
- Molecular Weight : 249.31 g/mol
- CAS Number : 189762-35-4
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-methoxyphenyl)piperazine with various reagents under controlled conditions. A common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form key intermediates. The compound can undergo various chemical reactions, including oxidation and reduction, leading to different derivatives that may exhibit varied biological activities .
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine, including 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone, exhibit significant anticancer activity against various cancer cell lines. For instance:
The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring and substituents on the benzene ring significantly influence anticancer potency. For example, compounds with heterocyclic substituents show better activity compared to those with simple benzene rings .
The anticancer effects of this compound may be attributed to its ability to inhibit telomerase activity and modulate the expression of dyskerin, an essential factor in telomere maintenance. In vivo studies have shown that certain derivatives can ameliorate pathological changes in liver tissues induced by carcinogens, suggesting a potential hepatoprotective effect .
Neuropharmacological Effects
The arylpiperazine class is also known for its neuropharmacological properties. Compounds like 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone may interact with serotonin and dopamine receptors, which could be beneficial in treating mood disorders and anxiety .
Case Studies
A notable case study involving a derivative of this compound highlighted its efficacy in reducing tumor size in animal models when administered at specific dosages over a defined period. The study reported a significant reduction in tumor mass compared to control groups treated with standard chemotherapy agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone, a comparison with other arylpiperazine compounds is insightful:
| Compound | Biological Activity | Reference |
|---|---|---|
| Trazodone | Antidepressant | |
| Naftopidil | Antihypertensive | |
| Urapidil | Antihypertensive |
These compounds share structural similarities but differ in their receptor binding profiles and therapeutic applications.
Q & A
Q. What are the standard synthetic protocols for 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves coupling piperazine derivatives with carbonyl-containing precursors under controlled conditions. Key steps include:
- Alkylation/Acylation: Reacting 2-methoxyphenylpiperazine with a protected amino-ethanone precursor in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours .
- Deprotection: Using acidic (HCl/EtOH) or catalytic hydrogenation conditions to unmask the amine group .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) achieves >95% purity .
Optimization Tips:
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (calc. for C₁₃H₁₈N₃O₂: 260.14 g/mol) with <2 ppm error .
- X-ray Crystallography: For unambiguous confirmation, grow crystals via slow evaporation (solvent: ethyl acetate/hexane) and analyze unit cell parameters (e.g., space group P2₁/c) .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation: Combine NMR, MS, and IR to confirm functional groups (e.g., amine vs. amide peaks) .
- Dynamic Effects: Investigate tautomerism or conformational flexibility via variable-temperature NMR (e.g., piperazine ring inversion at 298–323 K) .
- Isotopic Labeling: Use ¹⁵N-labeled precursors to track nitrogen environments in complex spectra .
Case Study: A 2025 study observed conflicting NOESY correlations for the methoxyphenyl group; X-ray analysis revealed a twisted conformation not evident in solution NMR .
Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?
Answer:
- In Silico Tools:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The amine group (HOMO: −5.2 eV) is reactive toward electrophiles like aldehydes .
- Molecular Docking: Simulate binding with biological targets (e.g., serotonin receptors) to guide functionalization for enhanced affinity .
- Reaction Pathway Mapping: Use software like Gaussian or ORCA to model intermediates in oxidation/reduction reactions (e.g., NaBH₄ reduction of ketone to alcohol) .
Q. What are the challenges in designing derivatives with enhanced biological activity, and how can SAR studies be structured?
Answer:
- Key Challenges:
- SAR Workflow:
- Library Synthesis: Modify the ethanone moiety (e.g., replace with thioether or amide) .
- In Vitro Screening: Test against target enzymes/receptors (IC₅₀ assays) and off-target panels .
- QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent electronegativity with activity .
Q. How do crystallographic studies inform the conformational flexibility of the piperazine ring in this compound?
Answer:
- X-ray Data: The piperazine ring adopts a chair conformation with axial N–CH₂ groups. Dihedral angles between N–C–C–N atoms range from 50–60°, indicating moderate flexibility .
- Impact on Bioactivity: A 2025 study found that substituents at the 4-position of the piperazine restrict ring flipping, stabilizing receptor-bound conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
